4-[(2-methylphenyl)sulfamoyl]benzoic Acid
Overview
Description
4-[(2-Methylphenyl)sulfamoyl]benzoic acid is a compound that belongs to the class of sulfonamide derivatives of benzoic acid. It is known for its applications in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of 2-methylbenzenesulfonamide with 4-carboxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the synthesis and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming carboxylic acids or aldehydes.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include primary and secondary amines.
- Substitution products vary depending on the substituent introduced, such as nitrobenzoic acids or halobenzoic acids.
Scientific Research Applications
4-[(2-Methylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it useful in the treatment of conditions like arthritis and other inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX enzymes, 4-[(2-methylphenyl)sulfamoyl]benzoic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfonamide derivative of benzoic acid, used in organic synthesis and as a crosslinking reagent.
Tolmetin: A structurally similar NSAID with comparable anti-inflammatory and analgesic properties.
Uniqueness: 4-[(2-Methylphenyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. This compound’s particular arrangement of functional groups allows for distinct interactions with biological targets, making it a valuable molecule in medicinal chemistry.
Properties
IUPAC Name |
4-[(2-methylphenyl)sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-4-2-3-5-13(10)15-20(18,19)12-8-6-11(7-9-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMPYAXGUXACTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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